Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate
Overview
Description
Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol . This compound is known for its unique structural features, which include a tert-butyl group, two methoxy groups, and a formyl group attached to a phenyl carbonate backbone. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate typically involves the reaction of 4-formyl-2,6-dimethoxyphenol with tert-butyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-formyl-2,6-dimethoxyphenol+tert-butyl chloroformate→tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Tert-butyl 4-carboxy-2,6-dimethoxyphenyl carbonate
Reduction: Tert-butyl 4-hydroxymethyl-2,6-dimethoxyphenyl carbonate
Substitution: Various substituted phenyl carbonates depending on the nucleophile used
Scientific Research Applications
Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can undergo nucleophilic substitution. The carbonate ester linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of phenol derivatives .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2,6-diformylphenol: Similar structure but with two formyl groups instead of one formyl and two methoxy groups.
2,6-Di-tert-butyl-4-methylphenol: Contains tert-butyl groups and a methyl group but lacks the formyl and methoxy groups.
Uniqueness
Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both formyl and methoxy groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl (4-formyl-2,6-dimethoxyphenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-14(2,3)20-13(16)19-12-10(17-4)6-9(8-15)7-11(12)18-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDFGZRVSBRCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(C=C(C=C1OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163008 | |
Record name | Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393845-71-0 | |
Record name | Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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